2,6-Dichloro-3,5-dimethoxy-benzamide is an organic compound characterized by its unique structure and functional groups. Its molecular formula is C11H10Cl2N2O3, indicating the presence of two chlorine atoms, two methoxy groups, and an amide functional group. This compound is classified as a benzamide derivative due to the presence of the amide functional group attached to a benzene ring.
The compound can be synthesized through various chemical reactions involving starting materials such as 2,6-dichloro-3,5-dimethoxybenzoic acid and amines. It has been studied for its potential applications in medicinal chemistry and as a reagent in organic synthesis.
2,6-Dichloro-3,5-dimethoxy-benzamide is classified under several categories:
The synthesis of 2,6-dichloro-3,5-dimethoxy-benzamide typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. Continuous flow processes may be employed in industrial settings to enhance efficiency and scalability.
The molecular structure of 2,6-dichloro-3,5-dimethoxy-benzamide features:
2,6-Dichloro-3,5-dimethoxy-benzamide can undergo various chemical reactions:
Each type of reaction requires specific conditions regarding temperature, pressure, and catalysts to achieve optimal results.
The mechanism of action for 2,6-dichloro-3,5-dimethoxy-benzamide involves its interaction with biological targets such as enzymes or receptors:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often utilized to confirm the structure and purity of synthesized compounds.
2,6-Dichloro-3,5-dimethoxy-benzamide has several applications in scientific research:
2,6-Dichloro-3,5-dimethoxy-benzamide (CAS: 90650-25-2; C₉H₉Cl₂NO₃) serves as a critical building block in medicinal chemistry, particularly for fibroblast growth factor receptor (FGFR) inhibitors like NVP-BGJ398 [1] [6]. Its synthetic design necessitates precise regiocontrol during chlorination and methoxylation, alongside efficient benzamide core formation. This section delineates advances in its synthetic chemistry, emphasizing reaction engineering and catalytic innovation.
Traditional benzamide synthesis relies on nucleophilic acyl substitution of benzoyl chlorides or ester aminolysis. Chemoenzymatic routes now offer greener alternatives with superior regioselectivity:
Table 1: Chemoenzymatic vs. Classical Benzamide Synthesis
Parameter | Lipase-Catalyzed Route | Classical Acid Chloride Route |
---|---|---|
Yield | 92% | 85% |
Reaction Temperature | 25°C | -10°C (cryogenic) |
Byproducts | None detected | HCl, chlorinated hydrocarbons |
Atom Economy | 91% | 65% |
Key innovations address the challenge of installing chlorine and methoxy groups at ortho/para positions without meta contamination:
Table 2: Chlorination/Methoxylation Method Comparison
Method | Regioselectivity | Yield | Key Advantage |
---|---|---|---|
Pd-Directed Chlorination | 96% (2,6-) | 88% | Avoids Cl₂ gas; positional control |
Electrochemical Methoxylation | >99% (3,5-) | 85% | Radical-based selectivity; low base use |
Halogen Exchange (Microwave) | N/A | 90% | Rapid; uses cheaper dibromo precursors |
Regiocontrol remains paramount for synthesizing advanced intermediates like FGFR inhibitors:
Table 3: Catalyst Performance in Key Transformations
Reaction | Catalyst System | Selectivity | TOF (h⁻¹) |
---|---|---|---|
Piperazine Coupling | Pd₂(dba)₃/XPhos | >98% (C1) | 220 |
Methoxy Installation | CuI/1,10-phenanthroline | 95% (3,5-) | 180 |
Directed Acylation | Sulfated zirconia | 90% (para) | 310 |
Transitioning from batch to continuous-flow processes enhances safety and efficiency for halogenated benzamides:- Multi-Step Flow Synthesis: A three-reactor cascade produces 2,6-dichloro-3,5-dimethoxy-benzamide in 82% overall yield:1. Reactor 1 (Photochlorination): 3,5-Dimethoxybenzamide in CCl₄ undergoes UV-initiated chlorination (Cl₂, 30°C, 10 min residence time).2. Reactor 2 (Quenching): In-line scrubbing with Na₂SO₃ removes excess Cl₂.3. Reactor 3 (Crystallization): Anti-solvent addition (heptane) induces precipitation, with particle size controlled via temperature gradient [7] [10].- Microwave-Assisted Amidation: Carboxylic acid and urea derivatives react in a continuous microwave reactor (150°C, 2 MPa) with ZnO catalyst, achieving 95% conversion in 8 min versus 12 h in batch mode. The system handles viscous reaction mixtures via pulsed flow [9].- Process Analytical Technology (PAT): In-line FTIR and Raman probes monitor dichloro-dimethoxy regioisomers in real-time, enabling automated adjustment of Cl₂ stoichiometry (±0.05 equiv) and reaction temperature (±1°C) to maintain >99.5% purity [4].
Table 4: Flow vs. Batch Process Metrics
Parameter | Flow Process | Batch Process | Improvement |
---|---|---|---|
Cycle Time | 3.2 h | 22 h | 85% reduction |
Chlorine Utilization | 98% | 65% | 33% increase |
Energy Consumption | 18 kWh/kg | 42 kWh/kg | 57% reduction |
Purity Consistency | 99.6% ± 0.1% | 97.5% ± 1.8% | Reduced variability |
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